Daun02

Vue d'ensemble

Description

Daun02 est un promédicament qui est converti par l'enzyme bêta-galactosidase en daunorubicine, un antibiotique anthracycline. La daunorubicine est connue pour son rôle d'inhibiteur de la topoisomérase, qui interfère avec le processus de réplication de l'ADN dans les cellules. This compound est principalement utilisé dans la recherche scientifique pour étudier l'activité neuronale et la thérapie génique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Daun02 est synthétisé par une série de réactions chimiques impliquant la fixation d'un substrat de bêta-galactosidase à la daunorubicine. Le processus implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions de température et de pH contrôlées pour garantir la stabilité et la pureté du produit final .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle qualité pour assurer la cohérence entre les lots .

Analyse Des Réactions Chimiques

Enzymatic Activation by β-Galactosidase

Daun02 is biologically inert until metabolized by β-galactosidase (β-gal), which cleaves it into the active compound daunorubicin (daunomycin). This reaction is critical for its targeted action in neuronal and cancer cell studies .

Reaction Mechanism:

- Substrate Specificity : this compound is a substrate for β-gal, an enzyme co-expressed with Fos in activated neuronal ensembles (Fos-lacZ transgenic models) .

- Conversion Efficiency : Optimal conversion occurs at physiological pH and temperature, with maximal β-gal activity observed 90 minutes post-neuronal activation .

- Solubility Constraints : this compound has limited aqueous solubility, necessitating vehicles like 5% DMSO + 6% Tween-80 in PBS for in vivo delivery .

Biological Outcomes of Daunorubicin

The active metabolite daunorubicin mediates this compound’s effects via two primary mechanisms:

Key Findings:

- In Vitro : Suppressed viability in β-gal-transduced tumor cells (EC₅₀: 0.5–5.5 µM) .

- In Vivo : No tumor response observed due to poor membrane penetrability .

Comparative Analysis with Related Compounds

This compound’s prodrug design differentiates it from conventional anthracyclines:

Reaction Limitations and Challenges

Applications De Recherche Scientifique

Addiction and Drug-Seeking Behavior

Daun02 has been extensively used to investigate drug-seeking behavior and the neural mechanisms underlying addiction. For instance, studies have shown that inactivating Fos-positive neurons in the orbitofrontal cortex (OFC) reduces cue-induced heroin seeking in rats after withdrawal. This highlights the role of activated OFC neuronal ensembles in persistent drug craving .

Case Study: Heroin Craving

- Objective: To assess the role of OFC neurons in heroin craving.

- Method: Rats were trained to self-administer heroin paired with light cues. Following a withdrawal period, this compound was injected into the OFC.

- Findings: Inactivation of OFC neurons led to a significant decrease in cue-induced drug-seeking behavior, demonstrating a causal link between these neurons and drug-related cues .

Food Reward and Preference

In addition to drug addiction studies, this compound has been applied to understand food reward mechanisms. Research indicates that activation of certain neuronal ensembles influences preferences for palatable foods over drugs like methamphetamine. By selectively silencing these activated neurons, researchers can explore how food-related cues affect behavior .

Case Study: Palatable Food Preference

- Objective: To evaluate how past exposure to drugs affects food preferences.

- Method: Rats with a history of methamphetamine self-administration were given choices between palatable foods and methamphetamine.

- Findings: Rats consistently preferred palatable foods over methamphetamine, suggesting that previous drug exposure does not diminish the appeal of natural rewards .

Neuronal Circuitry and Behavioral Responses

This compound has also been instrumental in mapping out neuronal circuits involved in various behavioral responses. By using this compound, researchers can delineate which neuronal ensembles are crucial for specific learned behaviors or responses to stimuli.

Case Study: Context-Induced Drug Seeking

- Objective: To determine the role of nucleus accumbens shell neurons in context-induced drug seeking.

- Method: Rats were exposed to drug-associated contexts followed by this compound administration.

- Findings: Inactivation of these neurons significantly reduced context-induced drug-seeking behavior, underscoring their importance in associative learning related to drugs .

Limitations and Considerations

While this compound is a powerful tool for investigating neuronal function, it does have limitations:

- The method primarily targets brain regions where β-galactosidase expression is high; thus, it may not be effective in areas with lower expression levels.

- The duration of this compound's effects typically lasts around three days, necessitating further research into long-term impacts .

- Potential collateral effects on surrounding non-targeted neurons remain an area for further investigation.

Mécanisme D'action

Daun02 exerts its effects through the enzymatic conversion to daunorubicin by beta-galactosidase. Daunorubicin then inhibits topoisomerase, an enzyme involved in DNA replication, leading to the disruption of DNA synthesis and cell death. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells .

Comparaison Avec Des Composés Similaires

Daun02 est unique en sa capacité à être activé sélectivement par la bêta-galactosidase, ce qui en fait un outil précieux pour les applications de recherche ciblées. Des composés similaires comprennent d'autres anthracyclines comme la doxorubicine et l'adriamycine, qui inhibent également la topoisomérase mais manquent du mécanisme d'activation sélective de this compound .

Liste des composés similaires :- Doxorubicine

- Adriamycine

- Épirubicine

- Idarubicine

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs propriétés pharmacocinétiques et leurs applications spécifiques .

Activité Biologique

Daun02, a prodrug of daunorubicin, has emerged as a significant tool in neuroscience research, particularly for studying the causal relationships between neuronal ensembles and learned behaviors. This article explores the biological activity of this compound, detailing its mechanism of action, applications in various studies, and implications for understanding neuronal functions.

This compound is specifically designed to target and inactivate neurons that express the activity-regulated protein Fos. In transgenic rats expressing β-galactosidase (β-gal) alongside Fos, this compound is converted into its active form, daunorubicin, by β-gal. This conversion occurs approximately 90 minutes after behavioral activation, allowing for selective inactivation of recently activated neuronal ensembles without affecting adjacent non-activated neurons. The process leads to apoptosis in these targeted neurons, facilitating the investigation of their roles in behavior and memory.

Applications in Research

The this compound inactivation technique has been applied across multiple studies to elucidate the roles of specific neuronal ensembles in various behavioral contexts:

- Drug-Seeking Behavior : Research has demonstrated that this compound can selectively disrupt neuronal ensembles activated by drug-related cues. For instance, studies using c-fos-lacZ transgenic rats have shown that inactivation of these ensembles significantly reduces drug-seeking behavior when rats are re-exposed to drug-associated environments .

- Food-Seeking Behavior : The technique has also been employed to investigate food-seeking behaviors. In one study, researchers found that disrupting specific neuronal ensembles in the medial prefrontal cortex (mPFC) affected food-seeking behavior in rats trained for self-administration of food rewards . This suggests that distinct neuronal populations mediate different aspects of reward-related memories.

- Contextual Learning : this compound has been used to assess how contextual cues influence learned behaviors. For example, injections into the nucleus accumbens showed that context-activated neuronal ensembles play a critical role in reinstating cocaine-seeking behavior after withdrawal .

Table 1: Summary of Studies Utilizing this compound Inactivation

Case Studies

- Cocaine Seeking and Contextual Cues : In a study examining the role of the nucleus accumbens shell, researchers found that this compound injections post-exposure to drug-associated contexts significantly reduced reinstatement of cocaine-seeking behavior, highlighting the importance of context-specific neuronal activity .

- Food Reward Mechanisms : Another investigation focused on how Fos-expressing neurons within the mPFC influence food-related memories. By applying this compound to selectively inactivate these neurons during food self-administration tasks, researchers observed a marked decrease in food-seeking behavior, suggesting a direct link between these neuronal populations and reward processing .

- Nicotine Craving and Withdrawal : Studies on nicotine craving utilized this compound to explore how activated neuronal ensembles contribute to increased craving over time post-withdrawal. Results indicated that specific Fos-positive neurons were crucial for mediating this incubation effect .

Propriétés

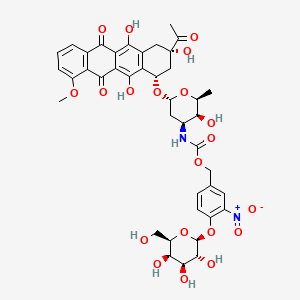

IUPAC Name |

[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIXMGNMIWJAEW-LCTCPDETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.